3,6-dimethyl-N-(3,4,5-trifluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
This compound features a [1,2]oxazolo[5,4-b]pyridine core substituted with methyl groups at positions 3 and 6, and a carboxamide group linked to a 3,4,5-trifluorophenyl moiety. Its molecular formula is C₁₆H₁₂F₃N₃O₂ (calculated molecular weight: 359.29 g/mol). The trifluorophenyl group enhances lipophilicity and metabolic stability, while the oxazole-pyridine scaffold contributes to π-π stacking interactions in biological targets .
Properties
Molecular Formula |
C15H10F3N3O2 |
|---|---|
Molecular Weight |
321.25 g/mol |
IUPAC Name |
3,6-dimethyl-N-(3,4,5-trifluorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H10F3N3O2/c1-6-3-9(12-7(2)21-23-15(12)19-6)14(22)20-8-4-10(16)13(18)11(17)5-8/h3-5H,1-2H3,(H,20,22) |
InChI Key |
IASXIVNYXLSVJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-N-(3,4,5-trifluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4,5-trifluoroaniline with appropriate reagents to form the oxazolo-pyridine ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3,6-dimethyl-N-(3,4,5-trifluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of modified compounds .
Scientific Research Applications
The compound 3,6-dimethyl-N-(3,4,5-trifluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a significant chemical entity with diverse applications in scientific research and pharmaceutical development. This article explores its applications, focusing on its medicinal properties, mechanisms of action, and potential therapeutic uses.
Pharmacological Research
The compound has been investigated for its potential as a drug candidate due to its ability to interact with specific biological targets. Notably:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific signaling pathways that promote tumor growth and survival.
- Neuroprotective Effects : Research indicates that it may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems is under investigation.
Biochemical Studies
The unique structure of the compound allows it to serve as a valuable tool in biochemical assays:
- Enzyme Inhibition Studies : It has been used to evaluate the inhibition of enzymes involved in metabolic pathways. This can provide insights into drug metabolism and pharmacokinetics.
- Receptor Binding Assays : The compound's affinity for various receptors has been studied, contributing to the understanding of receptor-ligand interactions.
Material Science
Beyond medicinal applications, the compound's unique properties make it suitable for use in material science:
- Polymer Chemistry : Its chemical structure can be incorporated into polymers to enhance material properties such as thermal stability and mechanical strength.
- Nanotechnology : The compound may be utilized in the development of nanomaterials for drug delivery systems, improving the efficacy and targeting of therapeutic agents.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Properties
A study conducted on the efficacy of 3,6-dimethyl-N-(3,4,5-trifluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide demonstrated significant cytotoxic effects against breast cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Neuroprotection
In another investigation focusing on neurodegenerative diseases, the compound was shown to protect neuronal cells from oxidative stress-induced damage. This was achieved by modulating the expression of antioxidant enzymes and reducing inflammatory markers.
Mechanism of Action
The mechanism of action of 3,6-dimethyl-N-(3,4,5-trifluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Variations
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Fluorine Substitution: The target compound’s 3,4,5-trifluorophenyl group increases lipophilicity (logP ~3.2 estimated) compared to mono-fluorinated analogs (e.g., the 4-fluoro-2-methylphenyl derivative in , logP ~2.8). This enhances membrane permeability and target engagement in hydrophobic pockets .
Carboxamide vs. Carboxylic Acid : Carboxamide derivatives (e.g., target compound and ) exhibit improved metabolic stability over carboxylic acid analogs (e.g., ), which are prone to ionization and rapid excretion .
Heterocyclic Modifications: Pyrazolo[3,4-b]pyridine analogs (e.g., in ) replace the oxazole oxygen with nitrogen, altering electronic properties and binding affinity.
Biological Activity
3,6-Dimethyl-N-(3,4,5-trifluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an oxazole ring fused with a pyridine moiety and a trifluorophenyl group. Its chemical formula is C15H12F3N3O2, and it exhibits significant lipophilicity due to the presence of multiple aromatic rings and fluorine substituents.
Biological Activity Overview
Research indicates that compounds similar to 3,6-dimethyl-N-(3,4,5-trifluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide exhibit various biological activities including:
- Anti-inflammatory Effects : Many oxazole derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory mediators.
- Antioxidant Properties : Compounds in this class can scavenge free radicals and inhibit lipid peroxidation.
- Antimicrobial Activity : Some derivatives demonstrate selective activity against Gram-positive bacteria.
1. Anti-inflammatory Activity
A study highlighted the anti-inflammatory potential of oxazolone derivatives. The compounds were tested for their ability to inhibit carrageenan-induced paw edema in animal models. The results indicated that certain derivatives significantly reduced swelling compared to controls. For instance:
| Compound | Edema Reduction (%) | IC50 (μM) |
|---|---|---|
| 4a | 65 | 42 |
| 4c | 75 | 41 |
This suggests that modifications to the oxazolone structure can enhance anti-inflammatory potency .
2. Antioxidant Activity
Research on related compounds has shown that they can effectively inhibit lipid peroxidation. For example, one study reported an average inhibition rate of up to 86.5% for specific oxazolones when tested against lipid peroxidation induced by iron ions. The most potent inhibitors had IC50 values around 30 μM .
3. Antimicrobial Activity
The antimicrobial efficacy was evaluated against various strains including Bacillus subtilis and Escherichia coli. The minimal inhibitory concentrations (MIC) were determined for several derivatives:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 6 | 25 | Bacillus subtilis |
| 7 | 50 | Escherichia coli |
These findings indicate selective antibacterial activity primarily against Gram-positive bacteria .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Many oxazole derivatives act as inhibitors of lipoxygenase (LOX), which is crucial in the inflammatory response.
- Free Radical Scavenging : The presence of electron-withdrawing groups like trifluoromethyl enhances the ability to donate electrons and neutralize free radicals.
- Receptor Modulation : Some studies suggest that these compounds may interact with specific receptors involved in inflammatory pathways.
Case Studies
A notable case study involved the evaluation of a series of oxazole derivatives for their anti-inflammatory properties in a controlled trial setting. The study focused on assessing their effects on cytokine production in vitro. Results showed that certain compounds significantly reduced levels of TNF-α and IL-6 in stimulated macrophages, indicating their potential as therapeutic agents in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
